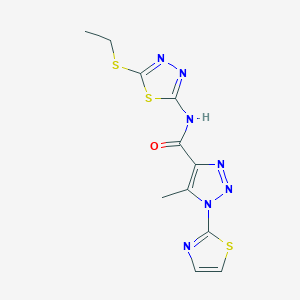

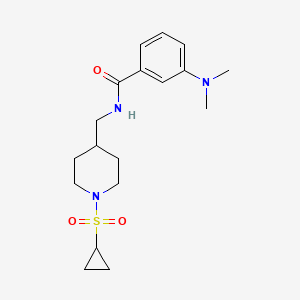

![molecular formula C27H23FN4O2S B2494783 2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 931329-13-4](/img/structure/B2494783.png)

2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(methylthio)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex pyrazoloquinoline derivatives involves multi-step reactions including catalytic reduction, interaction with aldehydes and ketones, and further modifications to introduce specific functional groups. These compounds are synthesized through reactions that involve substitutions at specific positions to achieve the desired structure and properties (Coutts & El-Hawari, 1977).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed through various spectroscopic methods including 1H NMR, IR, and Mass spectra. These methods provide detailed information on the molecular framework and the arrangement of different atoms within the compound, ensuring the successful synthesis of the targeted molecule (K. Sunder & Jayapal Maleraju, 2013).

Chemical Reactions and Properties

Pyrazoloquinoline derivatives participate in a variety of chemical reactions, leading to the formation of novel compounds with potential biological activities. These reactions include interactions with different reagents under various conditions, showcasing the chemical versatility and reactivity of the pyrazoloquinoline scaffold (Mamedov et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. X-ray crystallography can provide insights into the crystal structure, revealing the arrangement of molecules in the solid state and their potential intermolecular interactions (Baumer et al., 2004).

Chemical Properties Analysis

The chemical properties of pyrazoloquinoline derivatives, including their reactivity, stability, and potential as ligands for biological targets, are explored through a combination of synthesis, molecular modeling, and biological evaluation. These studies help in identifying compounds with desirable properties for further development (Cappelli et al., 2011).

Applications De Recherche Scientifique

Anticancer Applications

- A study by Tian et al. (2018) focused on the synthesis of an anticancer prodrug with a quinoline structure, similar to the chemical . The study demonstrated the potential of such compounds in chemotherapy, particularly for oral cancer, by showing effective cell killing in culture (Tian et al., 2018).

Synthetic Pathways and Derivatives

- Research by Coutts and El-Hawari (1977) detailed the synthesis of various spiro compounds related to the chemical compound . These derivatives offer insights into potential applications in pharmaceuticals and chemical synthesis (Coutts & El-Hawari, 1977).

Antimicrobial and Antitubercular Activities

- Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrazolo[3,2-c]quinoline analogues, indicating their potent in vitro antimycobacterial activity. This suggests potential applications of similar compounds in treating tuberculosis and other microbial infections (Kantevari et al., 2011).

Neurological and Psychotropic Potential

- Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, compounds structurally similar to the one , for their potential as antipsychotic agents. These compounds showed antipsychotic-like profiles in animal models without interacting with dopamine receptors, suggesting possible applications in mental health treatments (Wise et al., 1987).

Antioxidant Properties

- A study by Xi and Liu (2015) synthesized ferrocenyl-substituted pyrano[3,2-g]quinolin-2-one compounds, which demonstrated the ability to quench radicals and inhibit DNA oxidation. This indicates potential applications of similar compounds in developing antioxidants and protective agents against oxidative stress (Xi & Liu, 2015).

Antiplatlet and Anti-inflammatory Activities

- Research by Longobardi et al. (1991) on N,N-disubstituted 4-amino-5,6-dihydro-3,8-diphenyl-2H-pyrazolo[2,3-f]quinazolin-2-ones, related to the compound , showed significant platelet antiaggregating activity and moderate anti-inflammatory effects. This suggests potential therapeutic applications in cardiovascular and inflammatory diseases (Longobardi et al., 1991).

Propriétés

IUPAC Name |

2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN4O2S/c1-17-5-3-6-18(11-17)14-31-15-23-26(22-12-19(28)9-10-24(22)31)30-32(27(23)34)16-25(33)29-20-7-4-8-21(13-20)35-2/h3-13,15H,14,16H2,1-2H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAQEGKNNNFKKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)SC)C5=C2C=CC(=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(methylthio)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2494704.png)

![1-allyl-4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2494705.png)

![N-(3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2494708.png)

![4-[(4-Fluorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2494712.png)

![2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole](/img/structure/B2494714.png)

![7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2494719.png)

![2-(2-Ethoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494723.png)